N-(pyridin-4-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h1-9H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWVOLKZHJEWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200259 | |
| Record name | Benzamide, N-4-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5221-44-3 | |
| Record name | N-(4-Pyridyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5221-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-benzamido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-4-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-4-pyridylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Engineering for N Pyridin 4 Yl Benzamide
Established Synthetic Routes
Established methods for the synthesis of N-(pyridin-4-yl)benzamide largely revolve around the formation of an amide linkage. These can be broadly categorized into direct amidation reactions and coupling reactions, each with several distinct approaches.
Amidation Reactions
Amidation reactions are the most common strategies for the synthesis of this compound. These methods involve the reaction of a carboxylic acid or its derivative with an amine.
The direct condensation of benzoic acid and 4-aminopyridine (B3432731) is the most straightforward approach to this compound. However, this reaction is often thermodynamically unfavorable and requires high temperatures and the removal of water to drive the equilibrium towards the product. To overcome these limitations, various catalysts have been developed.
Recent research has explored the use of catalysts to facilitate this direct amidation under milder conditions. One such approach involves the use of boric acid as a catalyst, which activates the carboxylic acid towards nucleophilic attack by the amine. Another method employs zirconium tetrachloride (ZrCl4) as a catalyst, which has been shown to be effective for the direct amidation of carboxylic acids. researchgate.net While specific data for the synthesis of this compound using these catalysts is not extensively reported, the general methodology is applicable.
Table 1: Representative Conditions for Direct Catalytic Amidation
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |
| Boric Acid | Benzoic Acid, Benzylamine | Toluene | Reflux | 89 |
| ZrCl4 | Benzoic Acid, Various Amines | Toluene | Reflux | 81-96 |
Note: The data in this table is based on the direct amidation of benzoic acid with other amines and serves as a general representation of the reaction conditions and potential yields.
A more traditional and widely used method involves the activation of benzoic acid by converting it into a more reactive carboxylic acid derivative, such as an acyl chloride. Benzoyl chloride readily reacts with 4-aminopyridine in the presence of a base to afford this compound in high yields. The base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), is required to neutralize the hydrochloric acid generated during the reaction. cyberleninka.ru
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at room temperature or with mild heating. This method is highly efficient and generally provides clean products with simple work-up procedures.
Table 2: Synthesis of this compound from Benzoyl Chloride
| Amine | Acylating Agent | Base | Solvent | Temperature | Yield (%) |
| 4-Aminopyridine | Benzoyl Chloride | Pyridine | Dioxane | Reflux | Not Specified |
| Ammonia | Benzoyl Chloride | Aqueous Ammonia | - | Room Temp | High |
Note: While a specific yield for the reaction with 4-aminopyridine was not found, the reaction of benzoyl chloride with amines is generally high-yielding. cyberleninka.ru
Carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to promote the direct coupling of carboxylic acids and amines at room temperature. nih.govresearchgate.net These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
To improve the efficiency of the reaction and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. nih.govresearchgate.netcommonorganicchemistry.com The HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and other side reactions.
Table 3: General Conditions for Carbodiimide-Mediated Amide Coupling
| Coupling Reagent | Additive | Base | Solvent | Temperature |
| EDC | HOBt | DIPEA | DMF | Room Temp |
| DIC | HOBt | - | DCM/DMF | Room Temp |
Note: This table represents general conditions for amide bond formation using carbodiimide reagents. Specific yields for this compound synthesis using this method would be expected to be in the good to excellent range.
Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for a variety of organic transformations, including amidation reactions. Their high surface area, tunable porosity, and well-defined active sites make them attractive alternatives to homogeneous catalysts.
While the direct MOF-catalyzed synthesis of this compound has not been extensively detailed, a study on the synthesis of the isomeric N-(pyridin-2-yl)-benzamide using a bimetallic Fe2Ni-BDC MOF catalyst demonstrates the potential of this approach. In this study, the MOF catalyzed the reaction between 2-aminopyridine (B139424) and trans-β-nitrostyrene to yield the desired amide with an 82% yield. mdpi.com This suggests that a similar strategy could be developed for the synthesis of this compound from 4-aminopyridine and a suitable benzoyl precursor. The use of heterogeneous MOF catalysts offers advantages in terms of catalyst recyclability and separation from the reaction mixture.
Table 4: MOF-Catalyzed Synthesis of N-(pyridin-2-yl)-benzamide
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fe2Ni-BDC | 2-Aminopyridine, trans-β-nitrostyrene | Dichloromethane | 80 | 24 | 82 |
Note: This data is for the synthesis of an isomer and is presented to illustrate the potential of MOF catalysis in this area. mdpi.com
Coupling Reactions
In addition to traditional amidation, modern cross-coupling reactions offer powerful alternatives for the formation of the C-N bond in this compound. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This reaction is known for its broad substrate scope and high functional group tolerance. nih.gov
Table 5: General Components of a Buchwald-Hartwig Amination Reaction
| Component | Examples |
| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 |
| Ligand | Xantphos, BINAP |
| Base | NaOtBu, Cs2CO3 |
| Reactants | Aryl Halide, Amine/Amide |
| Solvent | Toluene, Dioxane |
Advanced Synthetic Strategies and Green Chemistry Approaches
Modern synthetic chemistry increasingly prioritizes sustainability. For this compound, this translates to the adoption of techniques that reduce energy consumption, minimize waste, and utilize non-toxic materials.
A highly efficient and green approach for synthesizing this compound involves the use of ultrasonic irradiation. This method can be significantly enhanced by employing a Lewis acidic ionic liquid, which acts as both a catalyst and a reaction medium. The use of ultrasound provides the necessary energy to drive the reaction, often leading to shorter reaction times and higher yields compared to conventional heating. This technique is a cornerstone of sonochemistry, a field that explores the chemical effects of sound waves.
Key advantages of this methodology include:
Rapid Reaction Rates: The synthesis can often be completed in a fraction of the time required by traditional methods.
High Yields: This approach consistently produces the desired product in high quantities.
Energy Efficiency: Ultrasonic baths require less energy than conventional heating apparatuses.
Catalyst Reusability: The ionic liquid can be recovered and reused multiple times without a significant loss of activity, making the process more economical and sustainable. nih.gov
One-pot, three-component reactions are a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step. researchgate.net This approach is highly valued for its efficiency, as it eliminates the need for isolating and purifying intermediate compounds, thereby saving time, resources, and reducing waste. For the synthesis of pyridine derivatives, a common strategy involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a thiol in the presence of a catalyst. researchgate.net While a direct one-pot synthesis of this compound from three components is not prominently documented, the principles of this methodology are widely applied to create the core pyridine structure. researchgate.netorganic-chemistry.orgcore.ac.uk
The general advantages of one-pot reactions include:
Increased Efficiency: Multiple reaction steps are combined into a single operation.
Reduced Waste: Fewer workup and purification steps lead to less solvent and material waste.
The push towards greener chemistry has led to the exploration of environmentally benign solvents and catalytic systems for the synthesis of this compound.
Green Solvents: Deep eutectic solvents (DESs) and ionic liquids are at the forefront of this movement. ajoch.orgrsc.org These solvents are characterized by their low volatility, high thermal stability, and often, their ability to be recycled and reused. Their use can significantly reduce the environmental impact of a chemical process by replacing hazardous and volatile organic compounds (VOCs).
Catalytic Systems: The development of efficient and recyclable catalysts is another key aspect of green chemistry. Bimetallic metal-organic frameworks (MOFs) have shown promise as heterogeneous catalysts in amidation reactions. mdpi.com These materials offer high catalytic activity and can be easily separated from the reaction mixture and reused multiple times with minimal loss of performance. mdpi.com Catalyst-free systems, where the reaction proceeds efficiently without the need for a catalyst, represent the ideal green scenario, and some have been successfully developed for the synthesis of related benzamide (B126) structures. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Purity
Fine-tuning reaction parameters is crucial for maximizing the yield and purity of this compound. This optimization process often involves a systematic study of variables such as temperature, solvent, and catalyst loading.
Temperature is a critical parameter that can significantly influence the rate and outcome of a chemical reaction. For the synthesis of this compound, the optimal temperature can vary widely depending on the chosen synthetic route.
| Synthetic Method | Optimal Temperature | Impact of Temperature Variation |
| Conventional Synthesis | 25°C to 40°C | Increasing the temperature to 40°C has been shown to decrease the yield in some cases. researchgate.net |
| Ultrasonic Irradiation | Room Temperature | The high energy input from ultrasound often allows the reaction to proceed efficiently without external heating. |
| MOF-Catalyzed Amidation | 80°C | This higher temperature is required to achieve a high yield (82%) over a 24-hour period. mdpi.com |
Interactive Data Table: Effect of Temperature on this compound Synthesis
The choice of solvent can have a profound impact on the solubility of reactants, the reaction rate, and the ease of product isolation.
| Solvent | Application in Synthesis | Rationale for Use |
| Dichloromethane (DCM) | Common solvent for amidation reactions. | Good solubility for a wide range of organic compounds. mdpi.com |
| Ethanol | Used in one-pot, three-component reactions. organic-chemistry.org | A greener and less toxic alternative to chlorinated solvents. |
| Ionic Liquids/Deep Eutectic Solvents | Serve as both solvent and catalyst. | Environmentally friendly, reusable, and can enhance reaction rates. ajoch.orgrsc.org |
| Solvent-Free Conditions | An ideal green chemistry approach. | Eliminates solvent waste and simplifies product purification. |
Interactive Data Table: Common Solvents for this compound Synthesis
Catalyst Utilization
The synthesis of this compound can be achieved through various pathways, with catalyst selection playing a critical role in reaction efficiency, yield, and conditions. Research has explored different catalytic systems, including phase transfer catalysts and metal-organic frameworks, to facilitate the formation of the central amide bond.
One documented method involves a solid-liquid phase transfer catalysis approach. In this synthesis, benzoyl chloride is reacted with ammonium (B1175870) thiocyanate (B1210189) to form a benzoyl isothiocyanate intermediate. This intermediate then reacts with 4-aminopyridine to yield the final product, this compound. Polyethylene glycol-400 (PEG-400) is employed as the phase transfer catalyst in this process. asianpubs.org The reaction is conducted in a dichloromethane solution at room temperature. asianpubs.org While this method successfully produces the target compound, the reported yield is modest at approximately 29%. asianpubs.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Benzoyl chloride / Ammonium thiocyanate | 4-Aminopyridine | Polyethylene glycol-400 (3%) | CH₂Cl₂ | 20 h | Room Temperature | 29.02% | asianpubs.org |
While not specific to the 4-pyridyl isomer, research into the synthesis of N-(pyridin-2-yl)-benzamide provides insights into other potential catalytic systems. A bimetallic metal-organic framework, Fe₂Ni-BDC, has been demonstrated as an effective heterogeneous catalyst for the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. mdpi.com This solvothermal-synthesized catalyst, using 1,4-benzenedicarboxylic acid as the organic ligand, facilitated the reaction in dichloromethane at 80 °C, achieving an isolated yield of 82% over 24 hours. mdpi.com A key advantage of this system is the catalyst's recyclability; it can be reused for six cycles without a significant drop in activity, with the sixth run still yielding 77%. mdpi.com This highlights the potential of heterogeneous catalysts for more sustainable and efficient production of pyridinyl benzamides.
| Product | Catalyst | Reactants | Solvent | Temperature | Time | Yield (1st Run) | Yield (6th Run) | Reference |
|---|---|---|---|---|---|---|---|---|
| N-(pyridin-2-yl)-benzamide | Fe₂Ni-BDC | 2-Aminopyridine, trans-β-nitrostyrene | Dichloromethane | 80 °C | 24 h | 82% | 77% | mdpi.com |
The broader field of direct catalytic amidation, which forms an amide bond from a carboxylic acid and an amine with the only byproduct being water, also offers promising avenues. catalyticamidation.info Boron-derived catalysts, such as boronic acids, have emerged as an efficient class for these reactions, often allowing for milder conditions. mdpi.com These catalysts function by activating the carboxylic acid, facilitating the subsequent reaction with the amine. catalyticamidation.info While specific applications of boronic acid catalysts for this compound synthesis are not detailed in the provided research, this general class of catalysts represents a significant area for potential process development.
In contrast, some synthetic routes for this compound have been developed to proceed without a traditional catalyst, instead relying on an oxidant. One such method involves the reaction of aryl aldehydes with aminopyridines in ethanol, using hydrogen peroxide as an oxidant to achieve good yields. researchgate.net Although termed "catalyst-free," this approach underscores the importance of specific reagents to drive the reaction forward, shifting the focus from a catalytic cycle to an oxidation-mediated pathway. researchgate.netresearchgate.net
Chemical Reactivity and Derivatization Studies of N Pyridin 4 Yl Benzamide
Electrophilic Substitution Reactions on Aromatic Rings
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. In N-(pyridin-4-yl)benzamide, two aromatic rings are present: the benzoyl ring and the pyridine (B92270) ring. Their respective reactivities toward electrophiles are significantly different and are modulated by the connecting amide group (-CONH-).
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it generally unreactive towards electrophilic attack compared to benzene (B151609). uoanbar.edu.iq Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is readily protonated. This forms a pyridinium (B92312) cation, which is extremely deactivated towards electrophiles.
Conversely, the benzoyl ring is attached to the amide nitrogen. The lone pair of electrons on the amide nitrogen can be delocalized into this ring, but it is also in conjugation with the carbonyl group. In the analogous compound, N-phenylbenzamide (benzanilide), the N-phenyl ring (aniline part) is significantly more activated towards electrophilic substitution than the benzoyl ring. stackexchange.comchegg.com The substitution is directed to the para position of the aniline (B41778) ring, with the ortho positions being sterically hindered. stackexchange.com
Given these principles, electrophilic substitution on this compound under standard acidic conditions would likely be challenging. The protonation of the pyridine ring would create a powerful electron-withdrawing group, deactivating both rings but especially the pyridinium ring. Substitution, if forced, would most likely occur on the benzoyl ring at the position meta to the deactivating -CONH-(pyridinium+) group.
Nitration
Nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.org
The reactivity of this compound towards nitration is dictated by the factors discussed above. In strongly acidic nitrating media, the pyridine nitrogen will be protonated. This deactivates the entire molecule, but the benzoyl ring remains the more plausible site for substitution.
Predicted Reactivity : The protonated amide linkage, -CONH-(C₅H₄NH)⁺, acts as a strong deactivating, meta-directing group. Therefore, nitration is predicted to occur on the benzoyl ring, yielding N-(pyridin-4-yl)-3-nitrobenzamide.
Analogous Reactions : Studies on the nitration of N-phenylbenzamide show that the reaction occurs preferentially on the N-phenyl ring (the aniline ring) to give N-(4-nitrophenyl)benzamide as the major product. stackexchange.comaskiitians.com This highlights the activating effect of the -NH- group. However, the presence of the basic pyridine nitrogen in this compound fundamentally alters the reaction by forming a deactivated pyridinium salt in acidic media. An alternative approach to functionalizing the pyridine ring involves the nitration of a pyridine N-oxide. For example, pyridine-N-oxide can be nitrated to afford 4-nitropyridine-N-oxide, demonstrating a method to introduce a nitro group at the 4-position of the pyridine ring through an intermediate. oc-praktikum.de
Halogenation
Halogenation of aromatic rings with bromine or chlorine is typically achieved in the presence of a Lewis acid catalyst. Direct electrophilic halogenation of pyridine is generally difficult, requiring harsh conditions and typically yielding the 3-substituted product. uoanbar.edu.iqnsf.gov
For this compound, the reaction outcome is again dependent on the reaction conditions.
Predicted Reactivity under Acidic Conditions : Similar to nitration, conditions involving Lewis or Brønsted acids would lead to the formation of a deactivated pyridinium species. Halogenation would thus be expected to occur on the benzoyl ring, likely at the meta-position.
Alternative Strategies : More modern and selective methods for pyridine halogenation have been developed. These often avoid harsh electrophilic conditions. One such strategy involves the formation of phosphonium (B103445) salts at the 4-position of pyridine, which can then be displaced by a halide nucleophile. nih.govchemrxiv.org Another approach uses a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve 3-halogenation under mild conditions. nsf.govchemrxiv.org A study on N-acetyl aminopyridines demonstrated halogenation using sodium halides (NaX) and Oxone as an oxidant, providing a greener alternative, though specific regioselectivity for the 4-isomer was not detailed. researchgate.net
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-(pyridin-4-yl)-3-nitrobenzamide | Protonation of pyridine deactivates the system; the -CONH-(pyridinium+) group is meta-directing for the benzoyl ring. |
| Bromination | Br₂, FeBr₃ | 3-Bromo-N-(pyridin-4-yl)benzamide | Protonation/coordination of pyridine deactivates the system; the resulting group is meta-directing for the benzoyl ring. |
Oxidation and Reduction Reactions
The functional groups within this compound—the pyridine ring and the amide linkage—are susceptible to both oxidation and reduction.
Oxidation : The nitrogen atom of the pyridine ring is a site for oxidation. Treatment with a peroxy acid, such as peroxybenzoic acid or m-chloroperoxybenzoic acid (m-CPBA), readily converts the pyridine moiety to a pyridine-N-oxide. scripps.eduresearchgate.netwikipedia.org This transformation is significant as it alters the electronic properties of the pyridine ring, making it more amenable to certain substitution reactions. The resulting N-oxide can be a useful synthetic intermediate.
Reduction : The amide functional group can be completely reduced to an amine. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of converting the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂). ucalgary.camasterorganicchemistry.com This reaction would transform this compound into benzyl(pyridin-4-yl)amine. This is a specific reaction for amides and does not occur with less reactive hydrides like sodium borohydride (B1222165) (NaBH₄). ucalgary.ca The pyridine ring itself can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., H₂ over a metal catalyst like Ni or Pd), though this typically requires more forcing conditions than amide reduction. uoanbar.edu.iq
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 4-positions, provided a suitable leaving group is present. rsc.org For the parent this compound, there is no leaving group on the pyridine ring, so it is inert to SₙAr. However, derivatives such as a 2-halo-N-(pyridin-4-yl)benzamide would be expected to undergo substitution at the 2-position.
A more relevant nucleophilic reaction for the parent compound involves the amide carbonyl group. The amide linkage can undergo nucleophilic acyl substitution. A key example is hydrolysis, which involves the cleavage of the amide bond.
Amide Hydrolysis : Under either acidic or basic conditions, the amide bond can be cleaved. This reaction involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) on the carbonyl carbon. The result of hydrolysis is the formation of benzoic acid and 4-aminopyridine (B3432731). researchgate.net
Coupling Reactions for Extended Conjugated Systems
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. To utilize this compound as a substrate in common coupling reactions like Suzuki, Heck, or Sonogashira, it must first be functionalized with a leaving group, typically a halogen.
For instance, if a halogen atom were introduced onto either the pyridine or the benzoyl ring (as discussed in section 3.1.2), the resulting halo-derivative could serve as a substrate for palladium-catalyzed cross-coupling. rsc.org
Synthetic Strategy : A plausible synthetic route to extended conjugated systems would be a two-step process:
Halogenation : Regioselective halogenation of this compound to introduce a bromine or iodine atom. For example, creating 3-bromo-N-(pyridin-4-yl)benzamide.
Cross-Coupling : Reaction of the halogenated derivative with a suitable coupling partner, such as an arylboronic acid (Suzuki reaction) or a terminal alkyne (Sonogashira reaction), in the presence of a palladium catalyst.
While direct C-H activation and coupling are increasingly common, they often require specific directing groups, and no specific examples for this compound are prominently reported.
Functional Group Transformations
Beyond the primary reactions discussed, the functional groups in this compound can undergo other valuable transformations. This section summarizes key conversions that enable the synthesis of diverse derivatives.
Amide to Amine Reduction : As detailed in section 3.2, the use of LiAlH₄ provides a direct route to convert the amide into the corresponding secondary amine, benzyl(pyridin-4-yl)amine. libretexts.org
Amide Bond Cleavage : Hydrolysis (section 3.3) provides access to the constituent building blocks, benzoic acid and 4-aminopyridine. researchgate.net
Pyridine N-Oxidation : The transformation to the N-oxide (section 3.2) alters the reactivity of the pyridine ring, facilitating other substitutions or serving as an oxidant itself in certain catalytic cycles. organic-chemistry.org
Pyridine N-Alkylation : The lone pair of electrons on the pyridine nitrogen is basic and nucleophilic, allowing it to react with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium salts. This reaction converts the neutral pyridine ring into a permanently positively charged pyridinium ring, which dramatically alters the molecule's properties and reactivity.
Table 2: Summary of Key Functional Group Transformations
| Functional Group | Reaction | Reagents | Product |
|---|---|---|---|
| Amide | Reduction | 1. LiAlH₄, THF 2. H₂O | benzyl(pyridin-4-yl)amine |
| Amide | Hydrolysis | H₃O⁺ or NaOH, H₂O, heat | Benzoic acid + 4-aminopyridine |
| Pyridine | N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | This compound-N¹-oxide |
| Pyridine | N-Alkylation | CH₃I | 4-Benzamido-1-methylpyridinium iodide |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Pyridin 4 Yl Benzamide and Its Analogs
Substituent Effects on Biological Activity
The biological activity of N-(pyridin-4-yl)benzamide analogs is highly sensitive to the nature and position of substituents on both the benzamide (B126) and pyridine (B92270) rings. Research has shown that modifications can significantly impact potency and selectivity for targets such as histone deacetylases (HDACs) and Rho-associated kinase (ROCK1). nih.govresearchgate.net
As inhibitors of HDACs, the this compound moiety often serves as a "capping group," which interacts with the protein surface near the active site tunnel. The core structure typically features an ortho-amino group on a separate phenyl ring attached to the benzamide nitrogen, which acts as a zinc-binding group (ZBG). For instance, in the case of HDAC inhibitors like Mocetinostat, the capping group, a substituted pyridine, plays a crucial role in orienting the molecule and achieving class-I HDAC selectivity. mdpi.com Studies on related benzamides have shown that the 2'-amino group on the anilide ring is critical for inhibitory activity; its removal leads to a complete loss of function. acs.org This highlights the importance of the ZBG in chelating the zinc ion within the enzyme's active site.
In the context of ROCK1 inhibition, a study on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds revealed a wide range of inhibitory activity (IC50 = 0.003 µM - 16 µM) depending on the substituents. nih.gov The pyridine and benzamide groups are key pharmacophores that form critical interactions within the ATP binding pocket of the kinase domain. nih.gov Specifically, the pyridine nitrogen often forms a hydrogen bond with the hinge region of the kinase, a common interaction for kinase inhibitors. nih.gov
Further SAR studies on benzamide derivatives targeting other kinases and proteins have provided additional insights:
Lipophilicity and Steric Hindrance : In a series of benzamides targeting Mycobacterium tuberculosis QcrB, it was found that increasing lipophilicity through aromatic substitutions could be modulated by incorporating nitrogen atoms, such as in a pyridine ring (compound 4h ), to maintain potency while adjusting physicochemical properties. acs.org Less sterically hindered substituents attached to the aniline (B41778) part of benzamides were found to increase larvicidal activity, presumably by reducing obstacles to binding with the target receptor. mdpi.com
Heteroaromatic Modifications : Replacing phenyl rings with various heteroaromatic rings like pyrimidine (B1678525), furan, or thiophene (B33073) significantly impacts activity. For instance, a 3-pyridine analog (4h ) was more potent than anisole (B1667542) derivatives in inhibiting QcrB. acs.org However, other heteroaromatic rings like pyrimidine or 6-methoxypyridine-3-yl resulted in a loss of activity. acs.org
Amide Modification : Reversing the amide bond or restricting its conformation can also be a key modification strategy in designing selective HDAC inhibitors. researchgate.net
The following table summarizes the effect of various substituents on the biological activity of benzamide analogs based on findings from multiple studies.
| Compound Series | Target | Favorable Substituents | Unfavorable Substituents | Key Findings |
| N-ethyl-4-(pyridin-4-yl)benzamide analogs | ROCK1 | Specific substitutions leading to pIC50 > 8.5 | Substitutions resulting in pIC50 < 5.5 | Activity is highly dependent on groups attached to the core, influencing interaction with the ATP binding pocket. nih.gov |
| 2-Aminobenzamides | HDACs | Unsubstituted 2-aminobenzamide (B116534) as ZBG; Pyridine as capping group | Removal of the 2'-amino group | The 2'-amino group is essential for zinc binding and inhibitory activity. mdpi.comacs.org |
| C-5 substituted Benzamides | M. tuberculosis QcrB | 3-pyridine, ethyl, cyclopropyl | ortho- and para-anisole, pyrimidine | Lipophilicity and specific heteroaromatic rings are critical for potency. acs.org |
| Pyridine-Linked Benzamides | Mosquito Larvae | Less sterically hindered groups on the aniline ring | Bulky groups on the aniline ring | Reduced steric hindrance may facilitate better binding to the target receptor. mdpi.com |
Conformational Analysis and Molecular Flexibility
The amide bond itself is generally planar due to resonance, but rotation can occur around the N-C(phenyl) and C-C(carbonyl) single bonds. This allows the pyridine and benzamide ring systems to adopt various relative orientations. The preferred conformation is often a result of a balance between steric hindrance and potential intramolecular interactions. X-ray crystallography studies on related N-pyridyl-benzothiazine-carboxamides have revealed that the mutual arrangement of the benzothiazine and pyridine planes can directly influence analgesic and anti-inflammatory activity. mdpi.com In some crystal structures, the carbonyl and sulfo groups can adopt different positions relative to the benzothiazine bicycle, leading to distinct molecular conformations that correlate with biological properties. mdpi.com
In solution, N-(aryl) amides can exist as a mixture of conformers. Studies on N-azulenyl-N-methyl amides, for example, show that the electronic properties and planarity of the aromatic system attached to the amide nitrogen can influence the cis/trans conformational preference of the amide bond. acs.org For this compound, the conformation is likely to be one where the steric clash between the rings is minimized while allowing the key interacting groups, such as the pyridine nitrogen and amide carbonyl, to be optimally positioned for target binding. researchgate.net This flexibility allows the molecule to adapt to the specific topology of different enzyme active sites, which partly explains the scaffold's versatility.
Computational Approaches in SAR/SPR
Computational modeling has become an indispensable tool for elucidating the SAR and SPR of this compound analogs. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies provide atomic-level insights into ligand-protein interactions and help rationalize experimentally observed activities. researchgate.netnih.gov
Molecular docking is used to predict the preferred binding mode of a ligand within a protein's active site. For this compound derivatives, docking studies have been instrumental in understanding their mechanism of action as kinase inhibitors. nih.govresearchgate.net In a study of ROCK1 inhibitors, docking simulations revealed that the N-ethyl-4-(pyridin-4-yl)benzamide scaffold fits into the ATP binding pocket. nih.gov
Key interactions identified through docking include:
Hydrogen Bonding : The pyridine nitrogen consistently forms a crucial hydrogen bond with the backbone nitrogen of a methionine residue (M156) in the hinge region of ROCK1. nih.gov Another hydrogen bond often forms between the amide's carbonyl group and a catalytic lysine (B10760008) (K105). nih.gov
Hydrophobic Interactions : The phenyl and pyridine rings engage in hydrophobic interactions with nonpolar residues in the active site, contributing to binding affinity. nih.gov
One representative compound, N-((2,3-Dihydrobenzo[b] nih.govmdpi.comdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide, was co-crystallized with ROCK1 (PDB ID: 6E9W), and its binding pose confirmed the interactions predicted by docking models. nih.gov These computational predictions guide the rational design of new analogs with improved binding affinities by suggesting modifications that enhance these key interactions. nih.govresearchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the persistence of key interactions over time. researchgate.nettandfonline.com For the this compound-based ROCK1 inhibitors, MD simulations were performed to validate the docking poses and evaluate the stability of the predicted interactions. nih.govresearchgate.net
The simulations showed that the crucial hydrogen bond between the pyridine ring and the hinge region residue M156 remained stable throughout the simulation for the most potent compounds. nih.gov However, for some compounds, the hydrogen bond between the carbonyl group and K105 was observed to be more transient, suggesting it is a less critical, though still contributory, interaction. nih.gov By analyzing the trajectory of the simulation, researchers can calculate binding free energies (e.g., using MM/PBSA methods), which often correlate well with experimental inhibitory activities and provide a more accurate estimation of binding affinity than docking scores alone. researchgate.net
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models help to predict the activity of novel compounds and to identify the key physicochemical properties that drive potency.
CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. researchgate.netnih.gov A CoMFA model was developed for a series of 42 N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors. nih.gov The molecules were aligned based on the docked conformation of a potent analog. nih.govnih.gov
The resulting CoMFA model was statistically robust, with a high cross-validated correlation coefficient (q² = 0.774) and a conventional correlation coefficient (r² = 0.965), indicating good internal predictive ability. nih.govnih.gov The model's external predictive power was also confirmed with a test set of molecules. nih.gov
The CoMFA model generates contour maps that visualize the favorable and unfavorable regions for steric and electrostatic properties:
Steric Contour Maps : These maps indicate regions where bulky substituents increase activity (green contours) and where they decrease activity (yellow contours).
Electrostatic Contour Maps : These maps show where positive charges (blue contours) or negative charges (red contours) are favorable for activity.
Based on these maps, researchers designed new compounds with predicted higher activity, demonstrating the practical utility of CoMFA in guiding lead optimization. nih.govresearchgate.netnih.gov
The table below presents the statistical results of the 3D-QSAR study on ROCK1 inhibitors.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Optimal Number of Components (ONC) |
| CoMFA | 0.774 | 0.965 | 0.703 | 6 |
| CoMSIA | 0.676 | 0.949 | 0.548 | 6 |
Data sourced from a molecular modeling study on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR)
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to establish correlations between the structural properties of molecules and their biological activities. nih.gov This technique helps in understanding the influence of various physicochemical properties on the activity of a series of compounds, thereby guiding the design of more potent analogs.
In a notable 3D-QSAR study on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as Rho-associated kinase 1 (ROCK1) inhibitors, CoMSIA was employed to elucidate the structure-activity relationship (SAR). nih.govresearchgate.net ROCK1 is recognized for its role in cardiovascular diseases, various types of cancer, and neurological disorders. nih.gov The inhibition of this kinase is a promising therapeutic strategy, making the study of its inhibitors highly relevant. nih.gov
The CoMSIA model developed for the N-ethyl-4-(pyridin-4-yl)benzamide series demonstrated statistical robustness and reasonable predictive power. nih.gov The analysis calculated five different physicochemical fields: steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor properties. nih.gov The statistical validation of the model yielded the following key parameters:
| Statistical Parameter | Value | Description |
| q² | 0.676 | The leave-one-out cross-validated correlation coefficient, indicating good internal model predictivity. |
| r² | 0.949 | The non-cross-validated correlation coefficient, showing a strong correlation between experimental and predicted activities. |
| ONC | 6 | The optimal number of components used in the partial least squares (PLS) analysis. |
| r²pred | 0.548 | The predictive correlation coefficient for an external test set, confirming the model's ability to predict the activity of new compounds. |
Table 1: Statistical results of the CoMSIA model for N-ethyl-4-(pyridin-4-yl)benzamide analogs. nih.gov
The primary output of the CoMSIA study was a set of contour maps. nih.gov These maps visualize regions around the aligned molecules where specific physicochemical properties are predicted to either increase or decrease biological activity. nih.govmdpi.com For the N-ethyl-4-(pyridin-4-yl)benzamide series, the contour maps revealed specific favorable and unfavorable substitutions for modifying chemical groups. nih.gov
By interpreting these contour maps, researchers were able to identify key structural features required for potent ROCK1 inhibition. This information served as a guide for rational drug design, leading to the development of forty new compounds. nih.gov Among these newly designed molecules, seven exhibited higher predicted inhibitory activity (pIC₅₀) against ROCK1, demonstrating the practical utility of the CoMSIA model in guiding lead optimization. nih.gov The combination of CoMSIA with molecular docking and molecular dynamics studies provides a comprehensive framework for understanding the necessary modifications to existing molecules to enhance their therapeutic potential. nih.govresearchgate.net
Pharmacological and Biochemical Investigations of N Pyridin 4 Yl Benzamide
Enzyme Inhibition Studies
Research into the inhibitory effects of N-(pyridin-4-yl)benzamide on histone deacetylases (HDACs) has been explored within the broader context of benzamide (B126) derivatives as HDAC inhibitors. While related compounds, such as those containing a pyridin-3-yl moiety like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have demonstrated isotype-selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations, specific inhibitory data for this compound against HDAC enzymes is not extensively detailed in the currently available literature. researchgate.net One study on ortho-aminoanilides did evaluate a derivative containing a 4-pyridinyl group, which showed significant inhibitory activity against HDAC1 and HDAC2 with IC50 values of 13.2 nM and 77.2 nM, respectively, and much weaker inhibition of HDAC3 (IC50: 8,908 nM). nih.gov However, this derivative is structurally distinct from this compound.
Serine proteases are a large family of enzymes crucial in various physiological processes. nih.govadooq.com Their dysregulation is implicated in numerous diseases, making them a key target for therapeutic inhibitors. mdpi.com Despite the broad interest in serine protease inhibitors, specific studies detailing the inhibitory activity of this compound against this class of enzymes are not prominently available in the reviewed scientific literature.
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in fibrinolysis and has been identified as a therapeutic target in cancer for its role in tumor growth and metastasis. nih.govresearchgate.net While various synthetic inhibitors of uPA have been developed and studied, with some showing IC50 values in the nanomolar to micromolar range, there is a lack of specific published research detailing the inhibitory effects of this compound on urokinase-type plasminogen activator. nih.gov
Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.gov A class of fungicides known as SDHIs target this enzyme to inhibit fungal respiration. researchgate.net Although the mechanism of SDH inhibition by various compounds is well-studied, specific data on the inhibitory potential of this compound against succinate dehydrogenase is not available in the current body of scientific literature.
Lipoxygenases are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.gov While various compounds are investigated for their LOX inhibitory potential, specific research findings on the direct inhibitory effects of this compound on lipoxygenase enzymes are not detailed in the available literature. A study on a more complex methoxypyridine derivative, 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, did show potent inhibition in a 5-lipoxygenase-activating protein (FLAP) binding assay with an IC50 of 4.2 nM. nih.gov However, this compound is structurally distinct from this compound.
The this compound scaffold has been identified as a promising framework for the development of Rho-associated kinase-1 (ROCK1) inhibitors. ROCK1 is a serine/threonine kinase that plays a significant role in various cellular functions, and its inhibition is a therapeutic strategy for cardiovascular diseases and other conditions. nih.gov
A study focusing on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds reported a wide range of inhibitory activity against ROCK1, with IC50 values spanning from 0.003 µM to 16 µM. nih.gov Within this series, a representative compound, N-((2,3-Dihydrobenzo[b] nih.govnih.govdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide, which was co-crystallized with ROCK1, highlights the interaction of this chemical class with the enzyme's active site. nih.gov Another study on 4-aryl-thiazole-2-amines, which incorporated a pyridin-4-yl benzamide moiety, also demonstrated potent ROCK II inhibition, with the most active compound showing an IC50 value of 20 nM. nih.gov
These findings underscore the potential of the this compound core structure in designing potent and selective ROCK1 inhibitors. The table below summarizes the inhibitory activity of a representative set of these derivatives.
| Compound ID | Chemical Name | ROCK1 IC50 (µM) |
| C08 | N-((2,3-Dihydrobenzo[b] nih.govnih.govdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide | Not explicitly stated for this specific compound, but part of a series with IC50s from 0.003 to 16 µM |
| 4v | (from a series of 4-aryl-thiazole-2-amines with a pyridin-4-yl benzamide moiety) | 0.02 |
DNA Methyltransferase (DNMT) Inhibition
A review of available scientific literature indicates a lack of specific studies investigating the inhibitory activity of this compound or its close derivatives against DNA Methyltransferases (DNMTs). Research into the epigenetic effects of this particular compound, specifically its ability to modulate DNA methylation by inhibiting DNMT enzymes, has not been a primary focus in the published literature to date.
Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE1) Inhibition
While comprehensive data on this compound itself is limited, the broader class of benzamide derivatives has been investigated for activity against cholinesterase enzymes. For instance, itopride, a gastroprokinetic agent with a benzamide structure, has been shown to inhibit acetylcholinesterase (AChE). science.gov Similarly, other research has focused on synthesizing and evaluating benzamide derivatives, such as 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamides, as potential cholinesterase inhibitors. science.gov Preliminary exploration of cholinesterase inhibition for derivatives like 3-chloro-N-(pyridin-4-yl)benzamide has also been noted. molaid.com
Conversely, there is a notable absence of research findings concerning the inhibitory effects of this compound or its analogues on beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.
Tyrosine Kinase Inhibition
Derivatives of this compound have been the subject of significant investigation as potential inhibitors of tyrosine kinases (TKs), a critical class of enzymes involved in cellular signaling and cancer progression.
Research has demonstrated that compounds incorporating the 4-(aminomethyl)benzamide (B1271630) fragment can act as potent inhibitors of several receptor tyrosine kinases. nih.gov A study focused on designing novel TKIs synthesized a series of 4-(arylaminomethyl)benzamide derivatives and tested their activity against a panel of eight receptor tyrosine kinases. nih.gov The majority of these compounds exhibited potent inhibitory action. nih.gov For example, analogues featuring a (trifluoromethyl)benzene ring showed high potency against the Epidermal Growth Factor Receptor (EGFR), with inhibition percentages exceeding 90% at a concentration of 10 nM. nih.gov
Furthermore, compounds containing a 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide scaffold have been identified as new-generation TKIs targeting the Bcr-Abl fusion protein, which is characteristic of chronic myeloid leukemia. mdpi.com These inhibitors are designed to overcome resistance to existing drugs like imatinib, including the challenging T315I mutation. mdpi.com Other research has explored derivatives with an N-(methyl-d3)pyridazine-3-carboxamide skeleton as selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the JAK family involved in autoimmune diseases. nih.gov
| Receptor Tyrosine Kinase | Inhibition (%) at 10 nM (Analogue 11) | Inhibition (%) at 10 nM (Analogue 13) |
|---|---|---|
| EGFR | 91% | 92% |
| HER-2 | Data not specified | Data not specified |
| KDR | Data not specified | Data not specified |
| PDGFRa | Data not specified | Data not specified |
| PDGFRb | Data not specified | Data not specified |
Cellular Pathway Modulation
Cell Cycle Arrest
Structurally related analogues of this compound have been shown to exert antiproliferative effects by inducing cell cycle arrest. A series of N-(piperidine-4-yl)benzamide derivatives, where the pyridine (B92270) ring is saturated, were evaluated for their antitumor activity against the HepG2 human hepatocarcinoma cell line. nih.gov One potent derivative, compound 47, was found to induce cell cycle arrest through a p53/p21-dependent pathway. nih.gov Other studies on N-substituted benzamides, such as declopramide (B1670142) (3-chloroprocainamide), demonstrated the induction of a G2/M cell cycle block in murine pre-B cells and human promyelocytic cancer cells prior to the onset of apoptosis. nih.gov This cell cycle arrest was observed even in the presence of caspase inhibitors, indicating it is an upstream event to apoptosis. nih.gov
Apoptosis Induction
The induction of programmed cell death, or apoptosis, is a key mechanism through which this compound derivatives exhibit their anticancer potential. Mechanistic studies on N-substituted benzamides like declopramide revealed that these compounds induce apoptosis by triggering the intrinsic mitochondrial pathway. nih.gov This process involves the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9. nih.gov The critical role of this pathway was confirmed by experiments showing that overexpression of the anti-apoptotic protein Bcl-2 inhibited declopramide-induced apoptosis. nih.gov
Further research on 4-substituted benzoyltaurinamide derivatives also demonstrated induction of the intrinsic apoptotic pathway. nih.gov These compounds were found to upregulate pro-apoptotic proteins such as BAX, caspase-3, and caspase-9, while simultaneously downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov The induction of apoptosis often follows cell cycle arrest, suggesting a coordinated cellular response to the compound's activity. nih.govresearchgate.net
Gene Expression Regulation
Derivatives of this compound can modulate cellular pathways by altering the expression of key regulatory genes and proteins. In studies of N-(piperidine-4-yl)benzamide derivatives, a lead compound was shown to enhance the expression of the tumor suppressor proteins p53 and p21. nih.gov This upregulation is consistent with the observed p53/p21-dependent cell cycle arrest. nih.gov The same compound was also found to inhibit the expression of cyclin B1. nih.gov
Investigations into other benzamide derivatives have provided further insights into gene expression modulation. For example, declopramide was shown to induce p53 expression in 70Z/3 cells, although the subsequent apoptosis was found to be p53-independent as it also occurred in p53-deficient HL60 cells. nih.gov In studies of benzoyltaurinamide derivatives, a clear regulatory effect on the Bcl-2 family of proteins was observed, with a downregulation of the anti-apoptotic members Bcl-2 and Bcl-xL and an upregulation of the pro-apoptotic member BAX. nih.gov
Modulation of Inflammatory Responses
Research into the pharmacological effects of this compound derivatives has revealed their potential to modulate inflammatory responses. A study involving a series of synthesized substituted (pyridin-4-yl)phenyl-2-methoxybenzamide derivatives screened these compounds for anti-inflammatory activity. The investigation found that some of these newly synthesized compounds exhibited notable pharmacological and biological responses, demonstrating superior anti-inflammatory effects when compared to reference controls, even at low concentrations. The core structure, which includes the this compound moiety, is central to this observed activity.
Cellular Energy Metabolism Disruption
The mechanism of action for the antifungal properties of this compound and its derivatives is linked to the disruption of cellular energy metabolism. These compounds are identified as potential succinate dehydrogenase inhibitors (SDHIs). Succinate dehydrogenase (SDH) is a critical enzyme that functions in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds block the oxidation of succinate to fumarate, thereby disrupting cellular respiration and halting ATP production, which ultimately leads to fungal cell death. nih.govmdpi.com
Molecular docking studies on related pyridine carboxamide derivatives have shown that these molecules can fit commendably into the active site of SDH. nih.govnih.gov The binding is stabilized through interactions such as hydrogen bonds and hydrophobic interactions, confirming the potential for this class of compounds to act as effective SDHIs. nih.govnih.gov This mode of action is a key area of interest for the development of new fungicides, as SDH is a well-established and validated target. mdpi.com
Antimicrobial and Antifungal Activity
This compound and its structural analogs have been investigated for their potential as antimicrobial and antifungal agents. The core benzamide structure is a common feature in many compounds with a wide range of biological activities.
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)
Derivatives of this compound have shown promise as antimycobacterial agents. A study focused on N-(pyridin-4-yl) salicylamides, which are hydroxylated analogs, evaluated their activity against mycobacteria. The results indicated that four of the synthesized compounds exhibited significant anti-tuberculosis activity when compared to the first-line drug, isoniazid. Furthermore, eight of the compounds demonstrated lower Minimum Inhibitory Concentrations (MIC) against Mycobacterium avium than isoniazid.
In another study, a series of 2-pyridinecarboxamidrazone derivatives incorporating a pyridin-4-yl moiety were assessed for their inhibitory activity against 17 isolates of Mycobacterium avium. nih.gov The findings showed that four of the tested molecules, three of which were chlorine-substituted derivatives, were capable of inhibiting 94% of the strains at a Minimum Inhibitory Concentration (MIC) of 32 mg/L. nih.gov These results suggest that the pyridin-4-yl scaffold is a valuable component in the design of new antimycobacterial agents. nih.gov
Table 1: Antimycobacterial Activity of this compound Derivatives
| Compound Class | Target Organism | Key Finding | Reference |
|---|---|---|---|
| 2-Pyridinecarboxamidrazone derivatives with pyridin-4-yl moiety | Mycobacterium avium (17 isolates) | 94% of strains inhibited at an MIC of 32 mg/L. | nih.gov |
| N-(pyridin-4-yl) salicylamides | Mycobacterium tuberculosis | Four compounds showed good anti-TB activity compared to isoniazid. | |
| N-(pyridin-4-yl) salicylamides | Mycobacterium avium | Eight compounds exhibited lower MICs than isoniazid. |
Antifungal Activity (e.g., Valsa mali, Sclerotinia sclerotiorum)
The antifungal activity of this compound derivatives is primarily attributed to their role as succinate dehydrogenase inhibitors (SDHIs), as detailed in section 5.2.5. This mechanism is effective against a range of plant pathogenic fungi. Research on related pyrazole-4-carboxamide derivatives, which also function as SDHIs, has demonstrated good activity against Sclerotinia sclerotiorum. One particular derivative, compound 3h in the study, showed an EC50 value of 7.80 μg/mL, which is comparable to the commercial fungicide bixafen. While direct studies on this compound against Valsa mali are not extensively documented in the available literature, the established SDHI mechanism of related pyridine carboxamides suggests a potential for broad-spectrum antifungal activity.
Anticancer Activity against Various Cell Lines
The this compound scaffold has also been explored in the context of oncology, with derivatives being evaluated for their cytotoxic effects against various human cancer cell lines.
Lung Cancer (A549)
While research on the parent compound this compound is limited, studies on closely related isomers provide insight into the potential anticancer activity of this structural class. A series of N-(pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their in vitro anticancer activity against four human cancer cell lines, including the A549 non-small cell lung cancer line. rawdatalibrary.net
The investigation utilized the MTT assay to determine cytotoxicity. rawdatalibrary.net The results indicated that the synthesized compounds displayed a range of activity from moderate to good when compared against the standard drug, etoposide. rawdatalibrary.net Notably, the most potent compounds in the series were those that featured methoxy (B1213986) and nitro group substitutions on the benzamide portion of the molecule. rawdatalibrary.net This suggests that the N-pyridylbenzamide scaffold is a promising template for the development of novel agents for lung cancer therapy.
Cervical Cancer (HeLa)
There is a lack of specific studies investigating the direct effects of this compound on the HeLa cervical cancer cell line. However, research into structurally related compounds provides some context. For instance, N-(phenylcarbamoyl)benzamide, which shares a benzamide core, has been synthesized and evaluated for its cytotoxic effects on HeLa cells. researchgate.net Docking experiments and molecular dynamics studies on this related compound were performed using the checkpoint kinase 1 (CHK1) enzyme as a potential target. researchgate.net
Breast Cancer (MCF-7)
Hepatocarcinoma (HepG2)
Investigations specifically detailing the activity of this compound against the HepG2 hepatocarcinoma cell line are limited. However, studies on derivatives, such as N-(piperidine-4-yl)benzamide compounds, have shown potent antitumor activity against HepG2 cells. researchgate.netnih.govnih.gov One of the most active derivatives in a particular study demonstrated an IC50 value of 0.25 μM. researchgate.netnih.gov The mechanism of action for these derivatives was found to involve the induction of cell cycle arrest through a p53/p21-dependent pathway. researchgate.netnih.gov
Leukemia (K562)
There is a scarcity of research focused on the direct effects of this compound on the K562 leukemia cell line. The well-known therapeutic agent, Imatinib, which is used in the treatment of chronic myelogenous leukemia, does contain a pyridine and a benzamide-like functional group within its more complex structure and is known to inhibit tyrosine kinases. mdpi.com Additionally, other complex heterocyclic compounds have been evaluated for their antiproliferative activity against the K562 cell line. mdpi.com
Receptor Interactions
Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Specific studies detailing the interaction of this compound with neuronal nicotinic acetylcholine receptors (nAChRs) are not prominently featured in the available literature. Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial in neurotransmission. nih.gov The pharmacophore for nicotinic agonists typically includes a cationic nitrogen and a hydrogen bond acceptor. nih.gov For the natural ligand acetylcholine and the agonist nicotine (B1678760), the pyridine N-atom of nicotine and the carbonyl group of acetylcholine are known to form a hydrogen bond with the receptor. nih.gov Given the presence of a pyridine nitrogen and a benzamide carbonyl group in this compound, it could theoretically interact with nAChRs, but experimental data to confirm this is not currently available.
Computational Chemistry and Molecular Modeling of N Pyridin 4 Yl Benzamide
Binding Affinity Prediction
Predicting the binding affinity between a ligand and its target protein is a cornerstone of computational drug design. For derivatives based on the N-(pyridin-4-yl)benzamide scaffold, several computational methods have been employed to estimate how strongly they will bind to their biological targets, such as the ROCK1 kinase.
Molecular Docking and Dynamics: Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor. In a study of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, docking was performed to investigate critical binding interactions. nih.gov This initial step was followed by molecular dynamics (MD) simulations, which provide a more dynamic and realistic model of the ligand-protein complex over time. nih.govresearchgate.net
Binding Free Energy Calculations: To quantify the binding affinity, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) are used. This calculation estimates the binding free energy of the ligand-protein complex. nih.gov A lower binding free energy value typically indicates a stronger and more stable interaction. In the study of ROCK1 inhibitors, MMPBSA calculations were performed to evaluate the binding affinity of the designed compounds. nih.gov
| Computational Method | Purpose in Studying this compound Derivatives | Key Output/Finding |
|---|---|---|
| Molecular Docking | Predicts the binding pose and initial interactions with the target protein (e.g., ROCK1). nih.gov | Identification of key interacting residues and stabilization forces like hydrogen bonds and hydrophobic interactions. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time to assess stability and refined interactions. nih.govresearchgate.net | Confirmation of stable binding poses and persistent molecular interactions throughout the simulation. nih.gov |
| MMPBSA | Calculates the binding free energy to provide a quantitative estimate of binding affinity. nih.gov | Numerical values (e.g., in kcal/mol) that rank compounds based on their predicted affinity for the target. nih.gov |
Molecular Interactions Analysis
Understanding the specific non-covalent interactions between a ligand and its receptor is crucial for explaining its biological activity and for guiding lead optimization. For this compound derivatives targeting ROCK1, computational analyses have elucidated a detailed picture of these interactions within the kinase's active site. nih.gov
The this compound scaffold allows for a variety of interactions:
Hydrogen Bonds: The amide group and the pyridine (B92270) nitrogen are key sites for forming hydrogen bonds. For instance, the cocrystallized ligand N-((2,3-Dihydrobenzo[b] nih.govmdpi.comdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide was shown to form hydrogen bonds with the hinge loop residue M156 and the catalytic lysine (B10760008) K105 in the ROCK1 active site. nih.gov
Hydrophobic and π-Interactions: The aromatic rings (phenyl and pyridyl) of the scaffold are critical for engaging in hydrophobic, π-alkyl, and π-π stacking interactions. nih.govresearchgate.net In the ROCK1 active site, the gatekeeper residue F368 forms a π-π interaction with the pyrimidine (B1678525) ring of a ligand, while other residues such as I82, F87, A103, L107, and Y155 contribute to hydrophobic and π-alkyl interactions. nih.gov
These interactions collectively stabilize the ligand in the binding pocket, contributing to its inhibitory activity.
| Interaction Type | Participating Group on Ligand | Example Interacting Residues in ROCK1 | Significance |
|---|---|---|---|
| Hydrogen Bond | Amide group, Pyridine Nitrogen | M156, K105 nih.gov | Provides specificity and anchors the ligand in the active site. nih.gov |
| π-π Stacking | Phenyl ring, Pyridyl ring | F368 nih.gov | Contributes to binding affinity through aromatic ring stacking. nih.gov |
| Hydrophobic & π-Alkyl | Phenyl and Pyridyl rings | I82, F87, A103, L107, Y155 nih.gov | Stabilizes the ligand within the nonpolar regions of the binding pocket. nih.gov |
ADME/Toxicity Prediction
Before a compound can become a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. In-silico ADME/Tox prediction allows for the early-stage filtering of compounds that are likely to fail due to poor pharmacokinetics or toxicity. japsonline.comnih.gov For novel compounds designed based on the this compound scaffold, ADME/Tox properties were predicted computationally. nih.govnih.gov
These predictive models assess a range of crucial parameters to evaluate a compound's drug-likeness. While specific values for this compound itself are not detailed in the provided research, the parameters evaluated for its derivatives are standard in computational drug discovery. japsonline.comjonuns.com
| ADME/Tox Parameter | Description | Importance in Drug Design |
|---|---|---|
| Aqueous Solubility | The ability of the compound to dissolve in water. | Crucial for absorption and formulation. |
| Human Intestinal Absorption (HIA) | Predicts the extent to which a compound will be absorbed from the gut into the bloodstream. japsonline.com | Indicates potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the protective barrier of the central nervous system. japsonline.com | Essential for CNS-targeting drugs; undesirable for peripherally acting drugs. |
| CYP450 Inhibition | Predicts inhibition of Cytochrome P450 enzymes, which are key for drug metabolism. japsonline.com | Inhibition can lead to adverse drug-drug interactions. |
| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. japsonline.com | A major reason for drug failure in clinical trials. |
| Plasma Protein Binding | Estimates the degree to which a compound binds to proteins in the blood plasma. japsonline.comnih.gov | Affects the free concentration of the drug available to act on its target. |
Scaffold Hopping and Library Design
Scaffold hopping is a computational strategy used to discover structurally novel compounds that retain the same biological activity as a known active molecule. uniroma1.it This is often done to improve properties like potency, selectivity, or ADME profile, or to find novel intellectual property. For a scaffold like this compound, hopping could involve replacing the central benzamide (B126) core or one of the aromatic rings with a different chemical moiety (a bioisostere) that preserves the key binding interactions. For example, replacing a phenyl ring with a pyridyl or pyrimidyl ring can sometimes enhance metabolic stability.
In the context of the this compound framework, research has focused more on library design based on a fixed scaffold. Using 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), researchers have developed predictive models for ROCK1 inhibition. nih.govresearchgate.netnih.gov These models generate contour maps that indicate where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups are favored or disfavored for enhancing biological activity. researchgate.net Based on these maps, a virtual library of forty new compounds was designed, with seven showing higher predicted activity (pIC50) than the parent compounds. nih.govnih.gov This demonstrates a rational, structure-based approach to designing a focused library of new chemical entities.
Materials Science Applications and Supramolecular Chemistry of N Pyridin 4 Yl Benzamide
Development of Polymers and Advanced Materials
N-(pyridin-4-yl)benzamide is utilized as a building block in the development of coordination polymers, a class of advanced materials constructed from metal ions linked by organic ligands. researchgate.net Specifically, it has been incorporated into two-dimensional (2D) Hofmann-type frameworks. mdpi.comdntb.gov.ua These materials are of interest due to their potential applications in technologies that rely on switchable materials. The amide functional group and aromatic rings of the this compound ligand are specifically chosen to facilitate cooperativity between metal centers through hydrogen bonding and aromatic contacts. mdpi.comproquest.com The strategic inclusion of such functionalized ligands is a key concept in targeting and enhancing the properties of these coordination polymers. mdpi.com
Spin-Crossover (SCO) Hofmann Frameworks
A primary application of this compound is in the creation of spin-crossover (SCO) Hofmann frameworks. mdpi.com SCO is a phenomenon observed in some transition metal complexes where a reversible transition between a low-spin (LS) and a high-spin (HS) state can be induced by external stimuli like temperature or light. proquest.com
Researchers have successfully synthesized two analogous 2D Hofmann-type frameworks with the formula [FeII(benpy)2M(CN)4]·2H2O, where 'benpy' is this compound and M is either Palladium (Pd) or Platinum (Pt). mdpi.comdeakin.edu.au In these structures, the this compound ligand coordinates to the Iron(II) metal centers. mdpi.com Both the palladium and platinum analogues exhibit single-step, hysteretic spin-crossover transitions. proquest.comdeakin.edu.au The choice of the metal-cyanide linker (Pd or Pt) influences the specific transition temperature and the width of the hysteresis loop, demonstrating a method for tuning the material's properties. mdpi.comresearchgate.net These studies indicate that interactions facilitated by the ligand support the cooperative spin-state transitions. deakin.edu.auresearchgate.net
| Compound | Transition Temperature (T½) | Hysteresis Width (ΔT) |
| [FeII(benpy)2Pd(CN)4]·2H2O | 201 K (cooling), 218 K (warming) | 17 K |
| [FeII(benpy)2Pt(CN)4]·2H2O | 206 K (cooling), 226 K (warming) | 20 K |
Data sourced from multiple studies. mdpi.comproquest.comdeakin.edu.au
In the Hofmann frameworks incorporating this compound, significant interactions occur between the ligand and guest molecules within the crystal lattice. mdpi.com Structural analyses have revealed the presence of water molecules in the interlayer spacing of the [FeII(benpy)2M(CN)4]·2H2O frameworks. mdpi.com These water molecules are not passive components; they actively engage in a variety of host-guest hydrogen-bonding interactions with the amide group of the this compound ligands. mdpi.comresearchgate.net Such ligand-guest interactions are crucial as they help to facilitate the cooperative spin-state transitions observed in these materials. mdpi.comresearchgate.net
The amide functional group (-CONH-) of this compound is a key feature for its use in supramolecular chemistry, as it can act as both a hydrogen bond donor (N-H) and acceptor (C=O). mdpi.com This capability is intentionally exploited to create hydrogen bonding networks that enhance the cooperativity of the spin-crossover effect. mdpi.comproquest.com In the Hofmann frameworks studied, the amide group participates in hydrogen bonding with guest water molecules. mdpi.com This ordered network of interactions helps to propagate the spin-state change from one metal center to its neighbors throughout the solid-state material, leading to a more abrupt and cooperative transition. mdpi.comresearchgate.net The use of amide-functionalized ligands to build such networks is a recognized strategy in the design of SCO frameworks. proquest.com
Crystal Engineering and Solid-State Interactions
The use of this compound is an example of crystal engineering, where knowledge of intermolecular interactions is used to design solid-state structures with desired properties. acs.org The molecule's combination of a directional metal-coordinating pyridine (B92270) group, a robust hydrogen-bonding amide group, and aromatic rings makes it a versatile tool for building supramolecular assemblies. researchgate.netmdpi.com
The solid-state structure is governed by a hierarchy of non-covalent interactions. In related systems, amide-based molecules are known to form predictable synthons, which are reliable patterns of intermolecular interactions. acs.org For instance, N-(pyridin-2-yl)benzamides have been shown to assemble into dimers via N-H···N(Py) synthons. acs.org In the case of the SCO Hofmann frameworks containing this compound, the primary interactions are the coordination bonds forming the 2D layers, which are then linked by a combination of hydrogen bonds with guest molecules and aromatic contacts, creating a well-defined three-dimensional supramolecular architecture. mdpi.com The study of these interactions provides insight into structure-property relationships in these advanced materials. mdpi.comresearchgate.net
Analytical and Characterization Methodologies in N Pyridin 4 Yl Benzamide Research
Spectroscopic Techniques
Spectroscopy is fundamental to the characterization of N-(pyridin-4-yl)benzamide, providing detailed information about its atomic composition, bonding, and molecular structure.
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing information on the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the benzoyl and pyridyl rings, as well as the amide proton. Protons on an aromatic ring typically appear in the chemical shift range of 6.5-9.2 ppm mdpi.com. The exact positions depend on their electronic environment. The two protons on the pyridine (B92270) ring adjacent to the nitrogen atom (positions 2 and 6) are the most deshielded and would appear at the highest chemical shift, likely as a doublet. The protons at positions 3 and 5 would appear at a slightly lower chemical shift, also as a doublet. The protons of the benzoyl group would appear as a series of multiplets in the aromatic region. The amide proton (N-H) typically presents as a broad singlet at a higher chemical shift.
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide group is highly deshielded and typically appears in the range of 160-170 ppm. The carbon atoms of the pyridine ring show characteristic shifts, with the carbon adjacent to the nitrogen (C2/C6) appearing around 150 ppm and the carbon at the para position (C4) appearing around 136 ppm mdpi.com. The carbons of the benzoyl ring would also produce distinct signals in the aromatic region (typically 120-140 ppm).
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Amide (N-H) | > 8.5 | Broad Singlet (s) |
| ¹H | Pyridine (H-2, H-6) | ~8.5 | Doublet (d) |
| ¹H | Benzoyl (Aromatic) | 7.4 - 8.0 | Multiplet (m) |
| ¹H | Pyridine (H-3, H-5) | ~7.7 | Doublet (d) |
| ¹³C | Amide Carbonyl (C=O) | 160 - 170 | - |
| ¹³C | Pyridine (C-2, C-6) | ~150 | - |
| ¹³C | Pyridine (C-4) | ~145 | - |
| ¹³C | Benzoyl (Aromatic) | 120 - 140 | - |
| ¹³C | Pyridine (C-3, C-5) | ~114 | - |
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₂H₁₀N₂O, corresponding to a molecular weight of 198.22 g/mol . In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺˙) at m/z 198. A common fragmentation pattern for benzamides involves the cleavage of the amide bond, which would result in a stable benzoyl cation (C₆H₅CO⁺) with a prominent peak at m/z 105. This fragment can further lose carbon monoxide (CO) to produce a phenyl cation (C₆H₅⁺) at m/z 77 researchgate.net. The pyridyl portion could lead to fragments corresponding to the 4-aminopyridine (B3432731) cation radical or related species.
| m/z | Assigned Fragment | Formula |
|---|---|---|
| 198 | Molecular Ion [M]⁺˙ | [C₁₂H₁₀N₂O]⁺˙ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
| 94 | 4-Aminopyridine cation radical | [C₅H₆N₂]⁺˙ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The key absorptions are from the N-H bond, the carbonyl (C=O) group, and the aromatic rings. For a secondary amide like this compound, a characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretch of the amide group gives a strong, sharp absorption band typically between 1630 and 1690 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) and pyridine rings appear in the 1400-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretch | 3300 - 3500 | Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |
| Amide (C=O) | Stretch | 1630 - 1690 | Strong |
| Aromatic (C=C) | Ring Stretch | 1400 - 1600 | Medium |
X-ray Crystallography
X-ray crystallography provides definitive proof of structure by determining the precise arrangement of atoms in a single crystal. A study by Dong et al. successfully determined the crystal structure of this compound asianpubs.orgasianpubs.org.
The analysis revealed that the compound crystallizes in the monoclinic space group P21/c. The conformations of the N-H and C=O bonds are anti to each other. The amide group (-NH-C=O-) is not coplanar with the aromatic rings; it forms dihedral angles of 33.5(2)° with the benzoyl ring and 17.1(2)° with the pyridyl ring asianpubs.orgasianpubs.org. The angle between the benzoyl and pyridine rings is 49.9(6)° asianpubs.orgasianpubs.org.
The crystal packing is stabilized by intermolecular hydrogen bonds. Specifically, N-H···N hydrogen bonds link adjacent molecules into infinite chains along the b-axis of the unit cell asianpubs.orgasianpubs.org. Furthermore, the structure is stabilized by π-π stacking interactions between the benzene rings of neighboring molecules, with a reported centroid-to-centroid distance of 2.257(3) Å asianpubs.orgasianpubs.org.
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O | asianpubs.orgasianpubs.org |
| Crystal System | Monoclinic | asianpubs.orgasianpubs.org |
| Space Group | P21/c | asianpubs.orgasianpubs.org |
| Dihedral Angle (Amide - Benzoyl Ring) | 33.5(2)° | asianpubs.orgasianpubs.org |
| Dihedral Angle (Amide - Pyridyl Ring) | 17.1(2)° | asianpubs.orgasianpubs.org |
| Dihedral Angle (Benzoyl - Pyridyl Ring) | 49.9(6)° | asianpubs.orgasianpubs.org |
| Key Intermolecular Interaction | N-H···N Hydrogen Bonds | asianpubs.orgasianpubs.org |
Chromatography (e.g., Column Chromatography, TLC)
Chromatographic techniques are essential for the purification of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitatively monitoring reactions. It is typically performed on plates coated with a stationary phase, most commonly silica (B1680970) gel (Silica Gel 60 F254). After spotting the sample, the plate is developed in a suitable mobile phase, often a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297). The separated spots are visualized under UV light (at 254 nm) or by using chemical staining agents mdpi.com.
Column Chromatography: For purification on a larger scale, flash column chromatography is the standard method. This technique uses a glass column packed with a stationary phase, such as silica gel (particle size 0.043–0.063 mm). The crude product is loaded onto the column and eluted with a mobile phase, similar to those used for TLC (e.g., gradients of ethyl acetate in hexanes). Fractions are collected and analyzed by TLC to isolate the pure this compound. The synthesis procedure reported by Dong et al. involved purification by washing the filtered precipitate with water, acetone (B3395972), and diethyl ether, followed by recrystallization from a mixture of ethyl acetate and acetone asianpubs.org.
Enzyme Kinetics and In Vitro Assays
The biological activity of this compound and its analogues is often investigated using in vitro enzyme assays. A significant area of research for this class of compounds is their activity as glucokinase (GK) activators. Glucokinase is a key enzyme in glucose metabolism and is a therapeutic target for type 2 diabetes.
Glucokinase Activation Assays: In vitro assays are performed to determine if a compound can enhance the activity of the glucokinase enzyme. These assays typically measure the rate of glucose phosphorylation to glucose-6-phosphate, which is coupled to a detection system. For example, the production of glucose-6-phosphate can be linked to the reduction of NADP⁺ to NADPH by the enzyme glucose-6-phosphate dehydrogenase, with the resulting increase in NADPH absorbance measured spectrophotometrically at 340 nm.
While specific kinetic data for this compound as a glucokinase activator is not prominently reported in the searched literature, studies on closely related N-pyridin-2-yl benzamide (B126) analogues have demonstrated significant GK activation. In these studies, compounds were evaluated for their ability to increase the enzyme's activity, often expressed as "fold activation" compared to a control. The results from these assays on analogues suggest that the N-pyridyl benzamide scaffold is a promising starting point for the development of potent oral glucokinase activators.
Flow Cytometry (FCM)
Currently, there is a lack of specific research data detailing the application of flow cytometry in studies focused solely on this compound. While this technique is widely used in cellular biology to analyze the physical and chemical characteristics of cells, including cell cycle and apoptosis, its direct use in the investigation of this compound has not been documented in the available scientific literature.
In broader research on related compounds, such as other benzamide derivatives, flow cytometry has been employed to elucidate their effects on cellular processes. For instance, studies on certain benzamide histone deacetylase (HDAC) inhibitors have utilized flow cytometry to demonstrate their ability to induce cell cycle arrest. However, it is crucial to note that these findings pertain to different molecular entities and cannot be directly extrapolated to this compound.
Future Research Directions and Therapeutic Potential of N Pyridin 4 Yl Benzamide
Development of Novel Therapeutic Agents
The N-(pyridin-4-yl)benzamide core is integral to the development of novel therapeutic agents across various disease areas. Its structural framework has been successfully modified to create potent and selective inhibitors for a range of biological targets.
One notable area is in the development of kinase inhibitors. Lead optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold led to the identification of potent and selective TYK2 inhibitors, which are of interest for treating autoimmune diseases. nih.gov By modifying the benzamide portion of the molecule, researchers were able to develop compounds that could block the IL-12 pathway in vivo. nih.gov Similarly, derivatives such as 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388) have been identified as potent and orally active inhibitors of transforming growth factor-beta (TGF-beta) type I receptor (ALK5), offering a potential treatment for fibrotic diseases. nih.gov
Beyond kinase inhibition, the scaffold has proven effective in creating antimicrobial agents. A series of N-pyridinylbenzamides were designed and synthesized to investigate their antimycobacterial activity. nih.gov These studies found that compounds like N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide showed promising activity against Mycobacterium tuberculosis, demonstrating the scaffold's utility in developing new treatments for infectious diseases. nih.gov Further hit-expansion studies on N-pyrazinyl- and N-pyridyl-hydroxybenzamides have revealed high selectivity for Staphylococcus species, indicating potential as antibacterial agents. tandfonline.comresearchgate.net
Exploration of New Biological Targets
The versatility of the this compound structure allows it to be adapted to interact with a diverse set of biological targets. Future research will likely continue to expand this target landscape.
Current research has identified several key targets for derivatives of this scaffold:
Kinases: As mentioned, TYK2 and ALK5 are confirmed targets for N-pyridinylbenzamide derivatives, highlighting their potential in immunology and fibrosis. nih.govnih.gov
Glucokinase (GK): N-pyridin-2-yl benzamide analogues have been designed and evaluated as allosteric activators of glucokinase, an important enzyme for controlling blood glucose levels. This makes the scaffold a promising starting point for developing novel treatments for type 2 diabetes. nih.govresearchgate.net
Microbial Enzymes and Pathways: The demonstrated efficacy of derivatives against Mycobacterium tuberculosis and Staphylococcus aureus suggests that they interfere with essential microbial pathways. nih.govtandfonline.com For example, some benzamide derivatives have been found to inhibit QcrB, a component of the electron transport chain in M. tuberculosis. acs.org
Lipoxygenase (LOX): In the search for new anticancer drugs, derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety alongside the pyridine-benzamide core have been evaluated as inhibitors of 15-lipoxygenase-1, an enzyme implicated in several cancers. brieflands.com
Carbonic Anhydrase and Acetylcholinesterase: The benzamide pharmacophore is a key feature in the design of inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for conditions ranging from glaucoma to Alzheimer's disease. researchgate.netnih.gov
Optimization of Pharmacological Properties
A critical aspect of future research involves the fine-tuning of the pharmacological properties of this compound derivatives to improve their drug-like characteristics. This includes enhancing potency, selectivity, metabolic stability, and oral bioavailability while minimizing toxicity. Structure-activity relationship (SAR) studies are central to this effort.
For instance, in the development of antimycobacterial agents, it was found that N-(pyridin-2-yl)benzamides were generally more active than their N-(pyridin-3-yl) counterparts. nih.gov This suggests the position of the nitrogen atom in the pyridine (B92270) ring is crucial for activity. Further studies on N-pyridyl-hydroxybenzamides showed that chloro substitution on the pyridine ring was preferred at the meta or para position relative to the amide linker for antibacterial activity. tandfonline.com
Optimization is also crucial for kinase inhibitors. The development of TYK2 inhibitors from a 4-aminopyridine benzamide scaffold involved systematic modifications to achieve oral bioavailability and in vivo efficacy. nih.gov Similarly, research on ALK5 inhibitors demonstrated how adjustments to the scaffold improved cellular potency and pharmacokinetic profiles, leading to compounds with significant antifibrotic activity when administered orally. nih.gov These optimization efforts often involve balancing improved target engagement with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicology) properties. mdpi.com
Advanced Synthetic Methodologies
The synthesis of N-aryl amides, including this compound, is a cornerstone of medicinal chemistry. While traditional methods involving the coupling of an amine with an activated carboxylic acid derivative (like an acid chloride) are common, future research is focused on developing more efficient, sustainable, and versatile synthetic routes. nanobioletters.com
Recent advancements include:
Catalytic Methods: Metal-organic frameworks (MOFs), such as the bimetallic Fe2Ni-BDC, have been shown to be effective heterogeneous catalysts for the amidation reaction between 2-aminopyridine (B139424) and nitroolefins to produce N-(pyridin-2-yl)-benzamide. mdpi.com This approach offers the advantage of catalyst reusability. Ligand-free, copper-catalyzed methods have also been developed for the ipso-amidation of arylboronic acids with nitriles, providing a highly efficient and economical route to N-aryl amides. organic-chemistry.org
Novel Rearrangements: A new protocol for preparing N-arylamides has been developed via the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines, which can be prepared from nitriles. mdpi.com
Umpolung Amide Synthesis (UmAS): To overcome issues of epimerization in synthesizing chiral amides, an Umpolung Amide Synthesis has been developed. This method uses the reaction of α-fluoronitroalkanes and N-aryl hydroxylamines to directly form N-aryl amides with complete conservation of enantioenrichment. acs.org
These advanced methodologies provide chemists with powerful tools to create diverse libraries of this compound derivatives for screening and optimization.
Role in Drug Discovery and Development Processes
The this compound scaffold serves as a quintessential example of a "privileged scaffold" in drug discovery. nih.gov Its consistent appearance in biologically active molecules targeting different receptors and enzymes underscores its importance. tandfonline.comresearchgate.net The benzamide moiety is a versatile functional group capable of acting as a hydrogen bond donor and acceptor, while the pyridine ring provides a modifiable handle to alter physicochemical properties and explore interactions with target proteins. researchgate.net
In the drug discovery process, this scaffold is often used as a starting point for:
Fragment-Based Screening: The core structure can be used as a fragment to identify initial hits against a biological target.
Lead Optimization: As seen with TYK2 and ALK5 inhibitors, the scaffold provides a robust framework upon which modifications can be made to improve potency, selectivity, and pharmacokinetics. nih.govnih.gov
Library Synthesis: Advanced synthetic methods enable the rapid generation of large libraries of derivatives, allowing for high-throughput screening against various targets. mdpi.com
The accumulated knowledge on the structure-activity relationships of this compound derivatives provides a valuable roadmap for medicinal chemists, accelerating the design and development of new therapeutic agents. nih.gov
Chemical Probe Applications
Beyond direct therapeutic use, the this compound scaffold has significant potential for the development of chemical probes. These specialized molecules are essential tools in chemical biology for identifying and validating drug targets, studying biological pathways, and visualizing molecular interactions. researchgate.net
The development of a chemical probe from a scaffold like this compound typically involves incorporating additional functionalities without disrupting its binding to the target protein. nih.gov This can include:
Photoaffinity Labels: By incorporating a photoreactive group, such as a diazirine or benzophenone, onto the benzamide scaffold, researchers can create probes that covalently bind to their target upon UV irradiation. This allows for the identification of direct binding partners in complex biological samples. Studies have successfully demonstrated the design of photoreactive benzamide probes for class I Histone Deacetylases (HDACs). nih.gov
Reporter Tags: A reporter tag, such as a fluorescent dye, biotin, or an alkyne handle for click chemistry, can be attached via a linker. unimi.it This enables the detection, visualization, or purification of the target protein.
The design of such probes requires careful consideration of attachment points to avoid steric hindrance in the binding pocket. The this compound structure offers multiple potential sites for modification on both the benzoyl and pyridinyl rings, making it an adaptable foundation for creating sophisticated chemical probes to explore new biological questions. nih.govnih.gov
Q & A
Basic: What are the optimized synthetic routes for N-(pyridin-4-yl)benzamide and its derivatives?
Methodological Answer:
The synthesis of N-(pyridin-4-yl)benzamide derivatives typically involves multi-step reactions, starting with the acylation of pyridinylamines. A general procedure includes:
- Step 1: Dissolving N-(pyridin-4-yl)benzamide precursors in acetonitrile (MeCN).
- Step 2: Adding alkylating agents (e.g., RI, where R = iPr, nBu, or Oct) under reflux conditions (80°C for 18 hours).
- Step 3: Cooling the mixture and precipitating the product with diethyl ether (Et₂O) .
Key Optimization Factors:
| Parameter | Optimal Condition |
|---|---|
| Solvent | MeCN |
| Temperature | 80°C |
| Reaction Time | 18 hours |
| Workup | Et₂O precipitation |
This method yields high-purity products suitable for further functionalization. Derivatives like 2-chloro-5-nitro-N-(pyridin-4-yl)benzamide (CAS: EEY) require additional nitration or halogenation steps .
Basic: How is this compound characterized using spectroscopic and analytical techniques?
Methodological Answer:
Characterization relies on:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (250 MHz, DMSO-d6): Peaks for pyridinyl protons appear at δ 8.5–8.7 ppm, while benzamide aromatic protons resonate at δ 7.4–7.9 ppm .
- ¹³C NMR (62.9 MHz): Carbonyl carbons (C=O) are observed at ~167 ppm .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 161.17 for smaller derivatives) confirm molecular weight .
- X-ray Crystallography: Used to determine torsional angles (e.g., Φ1 = 15.2°, Φ2 = 22.7° for N-(4-iodophenyl) derivatives) and electrostatic potential maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
